TC-E 5007 was developed as part of a research initiative aimed at exploring new therapeutic agents targeting dipeptidyl peptidases. Its classification as a dual inhibitor highlights its unique mechanism of action compared to other compounds in the same category, which often target only one enzyme.
The synthesis of TC-E 5007 involves several key steps:
While detailed industrial production methods for TC-E 5007 are not extensively documented, it is expected that large-scale synthesis would involve optimizing reaction conditions, utilizing industrial-grade reagents, and implementing purification techniques to maintain product quality.
The molecular structure of TC-E 5007 can be represented using various chemical notation systems:
CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl
CC[C@@H](C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl
WKUCMHGVDQUBMQ-HTKOBJQYSA-N
These representations highlight the compound's complex architecture, which includes an isoindoline structure integrated with functional groups necessary for its biological activity.
TC-E 5007 primarily participates in substitution reactions due to its reactive functional groups. These reactions are crucial for its interaction with target enzymes, leading to the formation of stable enzyme-inhibitor complexes.
Typical reagents used in reactions involving TC-E 5007 include organic solvents, acids, and bases. The reactions are generally conducted under controlled temperature and pressure conditions to facilitate optimal product formation.
The significant products resulting from reactions involving TC-E 5007 are its complexes with dipeptidyl peptidase 8 and dipeptidyl peptidase 9. These complexes demonstrate notable biological activity, contributing to the compound's therapeutic potential.
The mechanism through which TC-E 5007 exerts its effects involves binding to the active sites of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. By inhibiting these enzymes, TC-E 5007 disrupts their normal function, which can lead to altered immune responses and reduced inflammation. This action is particularly relevant in conditions where these pathways are dysregulated.
TC-E 5007 exhibits specific physical properties that contribute to its behavior as a chemical entity:
The chemical properties include stability under standard laboratory conditions, reactivity with nucleophiles due to its electrophilic centers, and compatibility with common laboratory reagents used in organic synthesis .
TC-E 5007 has potential applications in scientific research, particularly in pharmacology and biochemistry. Its role as a dual inhibitor makes it a valuable tool for studying the functions of dipeptidyl peptidases in biological systems. Additionally, it may serve as a lead compound for developing new therapeutics aimed at treating diseases characterized by excessive inflammation or immune dysregulation.
TC-E 5007 (chemical name: (2S,3R)-2-Amino-1-(1,3-dihydro-2H-isoindol-2-yl)-3-methyl-1-pentanone hydrochloride) is a small-molecule inhibitor classified as an irreversible and selective antagonist of dipeptidyl peptidase 8 (DPP-8) and dipeptidyl peptidase 9 (DPP-9). It exhibits IC₅₀ values of 145 nM against DPP-8 and 242 nM against DPP-9, with >100-fold selectivity over related enzymes DPP-IV, DPP-2, and fibroblast activation protein (FAP) [1] [3]. The compound has a molecular weight of 268.78 g/mol and the molecular formula C₁₄H₂₀N₂O·HCl. It is highly pure (≥98% by HPLC) and soluble in water and DMSO (up to 100 mM) [1] [3].
Table 1: Key Biochemical Properties of TC-E 5007
Property | Value |
---|---|
Molecular Weight | 268.78 g/mol |
Molecular Formula | C₁₄H₂₀N₂O·HCl |
Purity | ≥98% (HPLC) |
Solubility | 100 mM in H₂O, 100 mM in DMSO |
DPP-8 IC₅₀ | 145 nM |
DPP-9 IC₅₀ | 242 nM |
Selectivity (vs. DPP-IV) | >100-fold |
The inhibitor features an isoindoline scaffold that binds covalently to the catalytic serine residues of DPP-8/9. This irreversible mechanism arises from nucleophilic attack by Ser-OH on the carbonyl group of TC-E 5007, forming a stable acyl-enzyme complex [1] [9]. Its selectivity stems from preferential interaction with the S1 and S2 subsites of DPP-8/9, which differ from DPP-IV due to larger hydrophobic pockets and distinct conformational flexibility in the β-propeller domain [4] [9].
The exploration of DPP inhibitors began with Val-boroPro (Talabostat), a boronic acid derivative inhibiting multiple DPP enzymes (DPP-4/8/9). Despite its use in oncology trials, Val-boroPro lacked selectivity and induced severe toxicity (e.g., thrombocytopenia) due to DPP-8/9 inhibition [4] [9]. This highlighted the need for isoform-specific agents.
In 2005, 1G244 emerged as a reversible inhibitor with moderate DPP-8 selectivity (4-fold over DPP-9). Its difluoro-benzhydryl-piperazine moiety improved S2 pocket engagement but retained off-target activity [9]. TC-E 5007, developed in 2008, represented a breakthrough as the first irreversible and selective DPP-8/9 inhibitor. Its allo-Ile-isoindoline structure leveraged:
Table 2: Evolution of Key DPP-8/9 Inhibitors
Inhibitor | Mechanism | DPP-8/9 Selectivity | Limitations |
---|---|---|---|
Val-boroPro | Reversible covalent | Minimal (broad DPP inhibition) | Severe toxicity |
1G244 | Reversible non-covalent | 4-fold (DPP8 > DPP9) | Moderate potency (µM range) |
TC-E 5007 | Irreversible covalent | >100-fold (vs. DPP-4/FAP) | Cellular permeability challenges |
4-Oxo-β-lactams* | Covalent | Best-in-class selectivity | Under preclinical study |
**From recent chemoproteomics studies [9]
Recent advances include 4-oxo-β-lactams, discovered via chemoproteomics, which show unparalleled selectivity by exploiting the extended S2′ subsite of DPP-8 [9]. Nevertheless, TC-E 5007 remains a cornerstone research tool for dissecting DPP-8/9 biology due to its well-characterized selectivity and efficacy.
DPP-8 and DPP-9 are intracellular serine proteases belonging to the S9B peptidase family. Unlike the membrane-associated DPP-4, they localize predominantly to the cytoplasm and nucleus, with minor membrane expression in immune cells [4] [6]. They share 58% overall identity and 92% active-site similarity, cleaving N-terminal dipeptides from substrates with Pro/Ala at the penultimate position [4] [9].
Substrate Specificity and Biological Functions:
Table 3: Physiological Roles of DPP-8/9 and Effects of TC-E 5007
Physiological Role | Key Substrates/Interactions | Effect of TC-E 5007 Inhibition |
---|---|---|
Immune Cell Pyroptosis | NLRP1, CARD8, pro-caspase-1 | Activates inflammasome, induces IL-1β release |
Energy Metabolism | Neuropeptide Y, AK2, GRP78 | Impairs mitochondrial respiration |
Cell Adhesion/Migration | Integrins, focal adhesion kinases | Reduces fibrosis and cell motility |
Antigen Presentation | MHC class I-associated peptides | Alters CD8⁺ T cell responses |
Gene Regulation | Histone H2B, transcription factors | Modulates nuclear protein function |
DPP-8/9 also influence cancer progression. DPP-9 limits DNA damage repair in leukemia, while DPP-8 supports myeloma survival. TC-E 5007 chemosensitizes cancer cells by disrupting these pathways [4] [9]. In cardiomyocytes, it alters Ca²⁺ handling by inhibiting CaMKII phosphorylation, demonstrating roles beyond immune regulation [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: